The primary method for synthesizing 2-phenyloxazol-5(4H)-one derivatives is the Erlenmeyer-Plöchl azlactone synthesis. [, ] This method involves the condensation of hippuric acid (N-benzoylglycine) with an aromatic aldehyde in the presence of acetic anhydride and sodium acetate as a catalyst. [] The reaction proceeds through a series of steps, including the formation of an imine, cyclization, and dehydration, ultimately yielding the desired azlactone product. [] Modifications to the traditional method, such as utilizing microwave irradiation, have been reported to enhance reaction efficiency and yield. [, , ]
2-Phenyloxazol-5(4H)-one exhibits versatile reactivity towards various nucleophiles, engaging in ring-opening, addition-elimination, and cycloaddition reactions. [, ]
Ring-Opening Reactions: The lactone ring in 2-phenyloxazol-5(4H)-one can be opened by nucleophilic attack, resulting in the formation of α-benzamidocinnamic acid derivatives. [] This reaction is facilitated by the presence of electron-withdrawing groups on the phenyl ring at the 2-position. []
Addition-Elimination Reactions: The exocyclic double bond at the 4-position is susceptible to nucleophilic attack, leading to addition-elimination reactions. [] These reactions often result in the formation of new carbon-carbon bonds and are employed in the synthesis of various heterocyclic compounds. [, ]
Cycloaddition Reactions: 2-Phenyloxazol-5(4H)-one derivatives can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as nitrones. [] These reactions generate complex polycyclic structures and provide access to diverse heterocyclic scaffolds. []
The mechanism of action of 2-phenyloxazol-5(4H)-one in chemical reactions is primarily driven by the electrophilicity of the carbonyl carbon and the exocyclic double bond. [, ] Nucleophilic attack at these sites initiates the reaction, leading to ring-opening, addition-elimination, or cycloaddition processes. [, ] The substituents on the phenyl ring at the 2-position can modulate the reactivity of the molecule, influencing the reaction pathway and product formation. []
2-Phenyloxazol-5(4H)-one derivatives are typically crystalline solids with well-defined melting points. [, ] The presence of conjugated systems within the molecule results in characteristic absorption bands in the UV-visible spectrum. [, ] NMR spectroscopy provides valuable insights into the structure and stereochemistry of these compounds. [, ]
2-Phenyloxazol-5(4H)-one is a fundamental five-membered heterocyclic compound characterized by its distinct molecular architecture. Its systematic IUPAC name, 2-phenyloxazol-5(4H)-one, precisely defines the ring structure—an oxazole core featuring a phenyl substituent at the 2-position and a ketone (oxo) functional group at the 5-position. This compound is also recognized under the synonym 2-phenyl-5(4H)-oxazolone and carries the CAS Registry Number 1199-01-5, providing a unique and universal identifier for chemical databases and regulatory purposes [1] [2].
Its molecular formula is C₉H₇NO₂, corresponding to a molecular weight of 161.16 g/mol. The structure integrates nitrogen and oxygen heteroatoms within the aromatic oxazole ring, contributing to its electronic properties and reactivity. Key identifiers include the IUPAC Standard InChI (InChI=1S/C9H7NO2/c11-8-8-6-10-9(12-8)7-4-2-1-3-5-7/h1-5H,6H2
) and the InChIKey (QKCKCXFWENOGER-UHFFFAOYSA-N
), which facilitate digital representation and database searches. The compound typically exists as a solid at room temperature, with a documented melting point of 91°C [1] [4].
Table 1: Core Chemical Identifiers of 2-Phenyloxazol-5(4H)-one
Property | Value |
---|---|
Systematic Name | 2-Phenyloxazol-5(4H)-one |
CAS Registry Number | 1199-01-5 |
Molecular Formula | C₉H₇NO₂ |
Molecular Weight | 161.16 g/mol |
IUPAC Standard InChIKey | QKCKCXFWENOGER-UHFFFAOYSA-N |
Melting Point | 91°C |
SMILES Notation | O=C1CN=C(C2=CC=CC=C2)O1 |
The chemical history of 2-phenyloxazol-5(4H)-one is marked by nomenclature ambiguities that led to persistent confusion in scientific literature. Critically, the term "phenyloxazolone" (or PhOx) has frequently been misapplied to refer to 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one, a derivative used in peptide synthesis and immunology research. This misattribution stems from the compound’s widespread utilization as a hapten in immunological studies, overshadowing the parent structure’s distinct identity. The ChEBI database explicitly clarifies this discrepancy, stating: "Note that phenyloxazolone is commonly used as a synonym for 4-(ethoxymethylene)-2-phenyloxazol-5-one (PhOx)" [2].
Early spectroscopic and synthetic studies occasionally conflated these structurally related but chemically distinct entities, complicating data interpretation. For instance, reports on the reactivity or biological activity of "phenyloxazolone" often pertained to the ethoxymethylene derivative rather than the unsubstituted 2-phenyloxazol-5(4H)-one. This historical inconsistency necessitated later efforts to re-examine and reclassify literature, ensuring accurate chemical referencing in databases like ChEBI and NIST [1] [2].
2-Phenyloxazol-5(4H)-one exemplifies the critical role of five-membered heterocycles in medicinal chemistry and drug development. As a scaffold containing both nitrogen and oxygen heteroatoms, it participates in diverse synthetic transformations, serving as a precursor to biologically active molecules or a structural motif influencing pharmacokinetic properties. While not itself a direct therapeutic agent, its core architecture aligns with heterocyclic systems proven indispensable in antibiotics and other bioactive compounds [3].
The broader significance of five-membered heterocycles—including oxazoles, thiazoles, and triazoles—is underscored by their prevalence in FDA-approved antibiotics. These rings enhance target binding, modulate solubility, or improve metabolic stability. For example:
Table 2: Role of Five-Membered Heterocycles in Selected Antibiotics
Heterocycle | Antibiotic (Approval Year) | Role in Drug Activity |
---|---|---|
1,3-Oxazolidin-2-one | Linezolid (2000), Tedizolid (2014) | Direct pharmacophore for protein synthesis inhibition |
Tetrazole | Cefoperazone (1981), Tazobactam (1992) | Enhances stability against β-lactamases |
Thiazole | Cefotaxime (1980), Ceftazidime (1984) | Modifies spectrum of activity |
Imidazole | Telithromycin (2001) | Improves binding to ribosomal target |
The oxazolone ring specifically offers a versatile synthetic handle for derivatization. Its electrophilic carbonyl and activated methylene group enable Knoevenagel condensations—forming exocyclic double bonds as seen in derivatives like (Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one [5]. Such reactions generate libraries of compounds for screening against infectious targets. Furthermore, the oxazolone core’s planarity and electronic properties facilitate π-stacking and hydrogen bonding with biological macromolecules, underpinning its utility in rational drug design [3].
Research into five-membered heterocycles remains vital for addressing antibiotic resistance and drug shortages. Optimizing heterocyclic scaffolds—such as tuning the electronics of the oxazolone ring—can revitalize older antibiotic classes or yield novel agents against multidrug-resistant pathogens. This strategy aligns with global efforts to expand therapeutic arsenals through heterocyclic chemistry innovation [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7